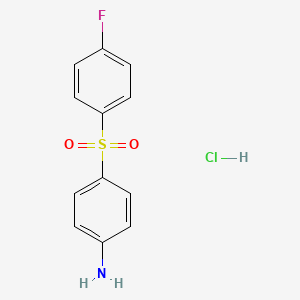

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride

説明

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride is an aromatic sulfonamide derivative characterized by a fluorinated benzene ring attached to a sulfonyl group, which is further linked to an aniline moiety in the para position. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in synthetic chemistry and pharmaceutical research.

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACVRMFEOFGBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

化学反応の分析

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.

Oxidation and Reduction:

科学的研究の応用

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride is used in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

類似化合物との比較

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, molecular weights, and synthesis yields:

Key Observations :

- Electronic Effects : The fluorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, similar to the trifluoromethyl group in 4-(Trifluoromethyl)aniline HCl . This contrasts with the less electron-deficient methylsulfonyl group in 4-(Methylsulfonyl)aniline HCl .

- Hydrochloride Salt : All listed compounds are hydrochloride salts, improving solubility in aqueous or polar organic solvents compared to their free-base forms.

Physicochemical Properties and Stability

- Solubility : Hydrochloride salts generally exhibit high solubility in water and alcohols. For example, 4-(Methylsulfonyl)aniline HCl is soluble in THF and acetonitrile , while AEBSF (a related fluorinated sulfonamide) is stored under argon to prevent degradation .

- Thermal Stability : Compounds like 4-(Trifluoromethyl)aniline HCl are stable under recommended storage conditions, while fluorobenzenesulfonyl derivatives may release hazardous byproducts (e.g., HF) upon decomposition, similar to AEBSF .

生物活性

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to an aniline structure, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₆ClFNO₂S

- CAS Number : 1170048-72-2

- Molecular Weight : 195.64 g/mol

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit such effects through inhibition of bacterial folic acid synthesis.

- Anticancer Potential : Preliminary studies indicate that derivatives of sulfonamides can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of sulfonamide derivatives indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL against various bacterial strains. This suggests a promising antimicrobial profile for further exploration.

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, a derivative with a similar structure was tested against the P388 murine leukemia cell line, yielding IC50 values in the nanomolar range. Such findings highlight the potential of this compound in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A comparative study on various sulfonamide derivatives revealed that those with electron-withdrawing groups like fluorine exhibited enhanced antimicrobial activity due to increased lipophilicity and membrane permeability.

-

Anticancer Properties :

- A recent investigation into the mechanism of action for sulfonamides demonstrated that they could induce apoptosis in cancer cells via activation of caspase pathways. The study found that compounds with a similar scaffold inhibited cell proliferation effectively.

-

Structure-Activity Relationship (SAR) :

- Research into SAR has shown that modifications in the sulfonamide moiety significantly impact biological activity. The presence of halogen substituents, such as fluorine, enhances the compound's interaction with target enzymes and receptors.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sulfonation of fluorobenzene derivatives followed by amination and hydrochloride salt formation. For example:

- Step 1: Sulfonation of 4-fluoroaniline using sulfur trioxide or chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2: Reaction with aniline derivatives under controlled pH (e.g., HCl) to form the sulfonamide.

- Step 3: Hydrochloride salt precipitation via acidification (e.g., concentrated HCl) and purification by recrystallization .

Optimization Strategies:

- Temperature Control: Maintain 70–75°C during hydrolysis to minimize side reactions .

- Solvent Selection: Use THF for improved solubility of intermediates, followed by ether/petroleum ether mixtures for precipitation .

- Yield Improvement: Adjust stoichiometry (e.g., 3 equivalents of HCl) and monitor reaction progress via HPLC .

Q. Table 1: Example Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Reaction Temperature | 72°C | 38.5% |

| HCl Equivalents | 3 | - |

| Solvent System | THF → Ether/Petroleum Ether | - |

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with authentic reference standards for purity assessment (e.g., retention time matching) .

- Spectroscopy:

- Elemental Analysis: Match experimental C, H, N, S, and Cl percentages with theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction conditions for novel derivatives of this compound?

Methodological Answer:

- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM): Model interactions between factors (e.g., HCl concentration vs. reaction time) to maximize yield .

- Case Study: In sulfonation reactions, a Central Composite Design (CCD) reduced experimental runs by 40% while achieving >90% confidence in optimal conditions .

Q. Table 2: Example DoE Factors for Sulfonation

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| HCl Concentration (M) | 1.0 | 3.0 |

| Reaction Time (h) | 2 | 6 |

Q. What computational strategies are effective in predicting reaction pathways for sulfonamide derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates in sulfonation/amination steps .

- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .

- Case Study: ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 60% for similar sulfonyl compounds .

Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?

Methodological Answer:

- Data Cross-Validation: Compare NMR/IR results with NIST Chemistry WebBook standards or PubChem entries .

- Byproduct Analysis:

- LC-MS: Identify mass fragments of impurities (e.g., incomplete sulfonation products).

- Isolation: Use column chromatography to separate byproducts for structural elucidation .

- Root-Cause Analysis: Re-examine stoichiometry, moisture levels, or catalyst deactivation (e.g., trace water in THF) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors or sulfonyl chloride intermediates .

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Spill Management: Neutralize acid residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Data Contradiction Analysis

Q. How to resolve conflicting HPLC purity results between in-house and external lab analyses?

Methodological Answer:

- Method Harmonization: Ensure identical mobile phases (e.g., acetonitrile/water gradients) and column types (C18 vs. C8) .

- Standard Calibration: Use a shared reference standard to calibrate both instruments .

- Blind Testing: Submit blinded replicates to both labs to isolate instrument- vs. operator-related errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。